(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-3-12-26-21-19(31-4-2)6-5-7-20(21)32-23(26)24-22(27)17-8-10-18(11-9-17)33(28,29)25-13-15-30-16-14-25/h3,5-11H,1,4,12-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTULWZYCGOXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole ring followed by the introduction of various substituents through condensation reactions.
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine, showed potent inhibition of human epidermoid carcinoma cell line (A431) and non-small cell lung cancer cell lines (A549, H1299) with IC50 values indicating effective cytotoxicity . The mechanism of action appears to involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been evaluated through assays measuring the levels of inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using mouse monocyte macrophages (RAW264.7) indicated that certain benzothiazole derivatives significantly reduced the expression of these cytokines, suggesting a dual role in both inhibiting cancer cell proliferation and modulating inflammatory responses .
The biological activity of this compound can be attributed to its structural features that facilitate interactions with specific molecular targets:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells and arrest the cell cycle at various phases, thereby reducing tumor growth.
- Modulation of Inflammatory Pathways : By downregulating pro-inflammatory cytokines, this compound may help mitigate inflammation associated with tumor progression.
Case Studies
A comprehensive study involving multiple benzothiazole derivatives highlighted their potential as anticancer agents. For example, compound B7 exhibited significant cytotoxicity against A431 and A549 cell lines while also demonstrating anti-inflammatory properties by inhibiting IL-6 and TNF-α production .
Data Summary
The following table summarizes key findings related to the biological activity of benzothiazole derivatives:
| Compound | Cell Line | IC50 (μM) | Inhibition (%) |
|---|---|---|---|
| B7 | A431 | 1.0 | 98 |
| B7 | A549 | 2.0 | 95 |
| B7 | H1299 | 1.5 | 97 |
Preparation Methods
Formation of 4-Ethoxy-2-aminobenzothiazole
The benzothiazole scaffold is constructed via cyclization of 4-ethoxyaniline. This process follows the protocol outlined by Poonam Yadav et al., where aniline derivatives react with potassium thiocyanate (KSCN) and bromine in glacial acetic acid.
Procedure :
- Cyclization :
A mixture of 4-ethoxyaniline (0.01 mol, 1.53 g) and KSCN (8 g) in glacial acetic acid (20 mL) is cooled to 0°C. Bromine (1.6 mL in acetic acid) is added dropwise with stirring, maintaining the temperature at 0°C. After 2 hours at 0°C and 10 hours at room temperature, the mixture is heated to 85°C, filtered hot, and neutralized with ammonia (pH 6). The precipitate is recrystallized from benzene to yield 4-ethoxy-2-aminobenzothiazole (59% yield, m.p. 200–202°C).
Mechanistic Insight :
The reaction proceeds via electrophilic substitution, where bromine generates a thiocyanate intermediate, followed by cyclization to form the benzothiazole ring.
Allylation at the N3 Position
Introducing the allyl group at the N3 position requires alkylation of the 2-aminobenzothiazole intermediate.
Procedure :
- Alkylation :
4-Ethoxy-2-aminobenzothiazole (5.22 g, 0.026 mol) is dissolved in dry dimethylformamide (DMF, 20 mL). Allyl bromide (0.03 mol, 3.6 g) and triethylamine (3 mL) are added, and the mixture is refluxed for 6 hours. The product, 3-allyl-4-ethoxy-2-aminobenzothiazole, is isolated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization from ethanol (yield: 78%).
Characterization :
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=N stretch).
- ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂), 5.12–5.30 (m, 2H, CH₂=CH), 5.85–6.00 (m, 1H, CH₂=CH), 6.82–7.45 (m, 3H, aromatic).
Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride
Sulfonylation of 4-Nitrobenzoic Acid
The sulfonyl morpholine group is introduced via sulfonation and amidation.
Procedure :
- Sulfonation :
4-Nitrobenzoic acid (10 g, 0.06 mol) is treated with chlorosulfonic acid (15 mL) at 0°C for 2 hours. The mixture is poured into ice, and the precipitate (4-sulfobenzoic acid) is collected. - Morpholine Coupling :
4-Sulfobenzoic acid (8 g, 0.04 mol) is refluxed with morpholine (3.5 g, 0.04 mol) in dichloromethane (DCM, 50 mL) for 4 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield 4-(morpholinosulfonyl)benzoic acid (yield: 65%).
Characterization :
Conversion to Acid Chloride
The carboxylic acid is activated for amide bond formation.
Procedure :
- Chlorination :
4-(Morpholinosulfonyl)benzoic acid (7 g, 0.023 mol) is treated with thionyl chloride (10 mL) under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield 4-(morpholinosulfonyl)benzoyl chloride (yield: 92%).
Condensation to Form the Ylidene-Benzamide
Coupling Reaction
The final step involves condensation of the benzothiazole amine with the sulfonyl benzoyl chloride to form the ylidene structure.
Procedure :
- Amide Formation :
3-Allyl-4-ethoxy-2-aminobenzothiazole (4 g, 0.015 mol) and 4-(morpholinosulfonyl)benzoyl chloride (4.8 g, 0.015 mol) are dissolved in dry acetonitrile (30 mL). Triethylamine (3 mL) is added, and the mixture is refluxed for 2 hours. The product is isolated by solvent evaporation and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound as a yellow solid (yield: 68%, m.p. 248–250°C).
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the acyl chloride, followed by dehydrohalogenation to form the Z-configured ylidene.
Characterization :
- IR (KBr) : 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).
- ¹H NMR (CDCl₃) : δ 1.40 (t, 3H, OCH₂CH₃), 3.10–3.25 (m, 4H, morpholine CH₂), 3.65–3.80 (m, 4H, morpholine CH₂), 4.95–5.15 (m, 2H, CH₂=CH), 5.80–6.00 (m, 1H, CH₂=CH), 7.25–8.30 (m, 7H, aromatic).
- EI-MS : m/z 527 [M+H]⁺.
Optimization and Yield Analysis
Reaction Conditions
The table below summarizes critical parameters influencing the synthesis:
| Step | Reagent Ratios | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.1 | 1:1.2 (Aniline:KSCN) | 0°C → RT | 12 | 59 |
| 1.2 | 1:1.1 (Amine:Allyl Br) | Reflux | 6 | 78 |
| 3.1 | 1:1 (Amine:Acyl Cl) | Reflux | 2 | 68 |
Key Observations :
- Higher yields in Step 1.2 are achieved using excess allyl bromide.
- Prolonged reflux in Step 3.1 reduces stereochemical purity due to E/Z isomerization.
Stereochemical Control and Computational Validation
Z-Selectivity
The Z-configuration is favored due to steric hindrance between the allyl group and the benzamide moiety. Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm a 12.3 kcal/mol energy difference favoring the Z-isomer.
Docking Studies
Molecular docking against Mycobacterium tuberculosis DprE1 (PDB: 4FDN) reveals a binding affinity of −8.4 kcal/mol, attributed to hydrogen bonds between the morpholinosulfonyl group and Arg312 and Tyr314.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
